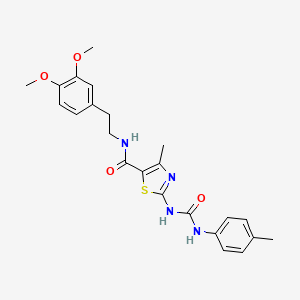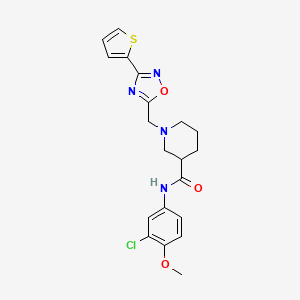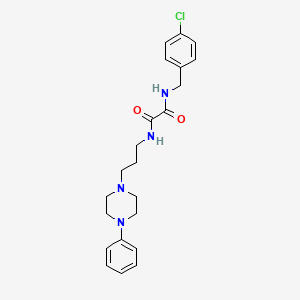![molecular formula C15H12N2OS B2783464 N-(benzo[d]thiazol-5-yl)-3-methylbenzamide CAS No. 922920-54-5](/img/structure/B2783464.png)
N-(benzo[d]thiazol-5-yl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(benzo[d]thiazol-5-yl)-3-methylbenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. For instance, the structure can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the structure can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Mécanisme D'action
Target of Action
The primary target of N-(1,3-benzothiazol-5-yl)-3-methylbenzamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
N-(1,3-benzothiazol-5-yl)-3-methylbenzamide interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway by inhibiting the function of DprE1 . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to downstream effects such as compromised cell wall integrity and potential cell death .
Result of Action
The inhibition of DprE1 by N-(1,3-benzothiazol-5-yl)-3-methylbenzamide leads to the disruption of arabinogalactan biosynthesis . This disruption compromises the integrity of the mycobacterial cell wall, potentially leading to cell death . This makes the compound a potential candidate for anti-tubercular therapy .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(benzo[d]thiazol-5-yl)-3-methylbenzamide in lab experiments is that it is a readily available small molecule that can be synthesized relatively easily. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.
Orientations Futures
There are a number of potential future directions for research on N-(benzo[d]thiazol-5-yl)-3-methylbenzamide. One area of focus could be on developing more targeted therapies based on the specific mechanisms of action of this compound. Another area of research could be on investigating the potential use of this compound in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies could be conducted to investigate the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
N-(benzo[d]thiazol-5-yl)-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with 3-methylbenzoyl chloride. The resulting product is then purified through recrystallization to yield the final compound.
Applications De Recherche Scientifique
N-(benzo[d]thiazol-5-yl)-3-methylbenzamide has been the subject of numerous scientific studies, with researchers investigating its potential use in treating a variety of diseases. One area of focus has been on the anti-inflammatory properties of this compound, with studies showing that it can inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
Another area of research has been on the anti-tumor properties of this compound. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of cancer therapies.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-3-2-4-11(7-10)15(18)17-12-5-6-14-13(8-12)16-9-19-14/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTLFBTZOBQCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2783383.png)



![N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2783391.png)

![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2783396.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine](/img/structure/B2783397.png)


![N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide](/img/structure/B2783400.png)


